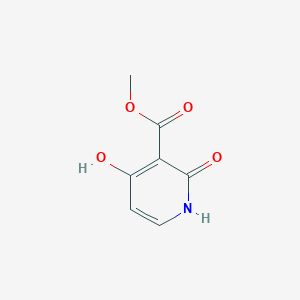

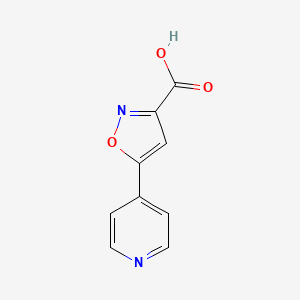

methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a chemical compound with the CAS Number: 2091088-67-2 . It has a molecular weight of 169.14 . The IUPAC name for this compound is methyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h2-3H,1H3,(H2,8,9,10) . This indicates the presence of a pyridine ring with a carboxylate group attached to it .Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles and Analgesic Properties

Research by Grošelj et al. (2013) illustrates a novel synthesis method for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which exist in equilibrium with their 4-oxo tautomers, starting from N-protected α-amino acids. This method leverages enaminones as key intermediates for constructing functionalized heterocycles, indicating the utility of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate derivatives in synthesizing new chemical entities with potential biological activities (Uroš Grošelj et al., 2013).

Advanced Chemistry and Analysis of Lipid Peroxidation Products

Spickett (2013) discusses the chemistry and analysis of 4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation, highlighting the relevance of studying such molecules for understanding oxidative stress and its biological implications. While not directly about this compound, this research contextually situates the importance of studying oxidation products and related compounds in health and disease (C. Spickett, 2013).

Photoreaction Studies

Sugiyama et al. (1984) investigate the atmosphere-dependent photoreaction of methyl 4-pyridinecarboxylate, showcasing how varying conditions (oxygen presence vs. nitrogen) influence methoxylation and hydroxymethylation reactions. This study underlines the versatility of pyridinecarboxylate derivatives in synthetic chemistry, providing insight into reaction mechanisms and potential applications in material science and organic synthesis (T. Sugiyama et al., 1984).

Modification for Biological Activity Enhancement

Ukrainets et al. (2015) explore the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to optimize biological properties such as analgesic effects. By modifying the position of the methyl group, the study demonstrates the potential for creating more effective pharmaceutical agents through structural alterations (I. Ukrainets et al., 2015).

Scaffold for Highly Functionalized Compounds

Research by Ruano et al. (2005) details the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, serving as scaffolds for developing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This work highlights the importance of pyridinecarboxylate derivatives in creating complex molecules with a wide range of potential applications in chemistry and drug development (J. G. Ruano et al., 2005).

Wirkmechanismus

Mode of Action

It’s known that the compound belongs to the class of 4-hydroxy-2-quinolones, which have been shown to exhibit various biological activities . The compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biological pathways, including those involved in antimicrobial and antifungal activities .

Result of Action

Related compounds have been shown to exhibit various biological activities, including antimicrobial and antifungal effects .

Eigenschaften

IUPAC Name |

methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h2-3H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLDIVJHYPGOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CNC1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)

![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)

![2,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2858829.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)

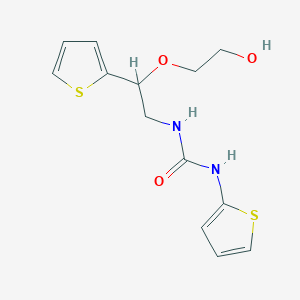

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)